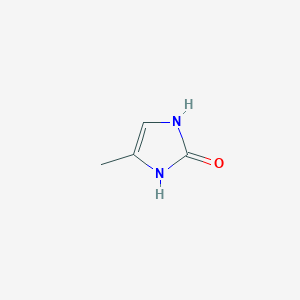

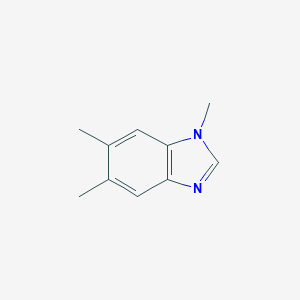

1,5,6-Trimethylbenzimidazole

描述

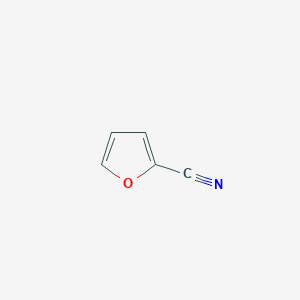

1,5,6-Trimethylbenzimidazole is a type of benzimidazole, which is a heterocyclic aromatic compound. It has a molecular formula of C10H12N2 .

Synthesis Analysis

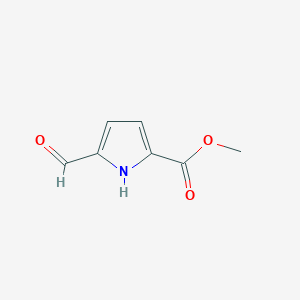

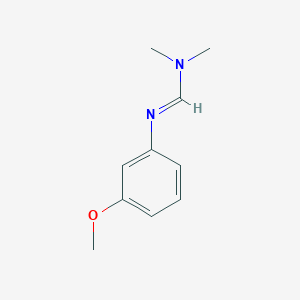

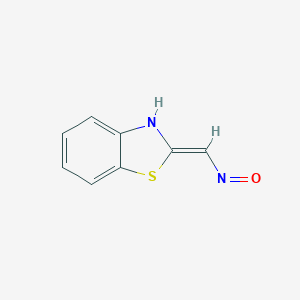

Benzimidazole derivatives can be synthesized using a variety of methods. For instance, one approach involves the condensation of o-phenylenediamine with various aromatic and aliphatic aldehydes under ambient temperature . Another method involves the addition of 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine to 5,6-dimethylbenzimidazole to synthesize symmetrically-connected N-heterocyclic carbenes .Molecular Structure Analysis

The molecular structure of 1,5,6-Trimethylbenzimidazole consists of a benzene ring fused to an imidazole ring. The molecular weight is approximately 160.216 Da .Physical And Chemical Properties Analysis

1,5,6-Trimethylbenzimidazole has a density of 1.1±0.1 g/cm3, a boiling point of 367.5±11.0 °C at 760 mmHg, and a flash point of 194.8±5.7 °C. It has a molar refractivity of 51.1±0.3 cm3, and a molar volume of 143.9±3.0 cm3 .科学研究应用

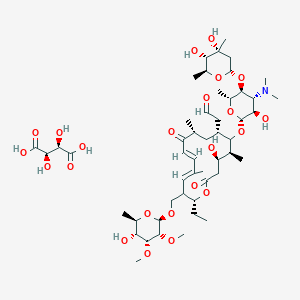

Medicine

Benzimidazole derivatives have various applications in medicine . They are used in the synthesis of a multitude of drugs due to their biologically active structures . For instance, they are used in the treatment of several diseases such as diabetes, viruses, and parasitic diseases .

Chemistry

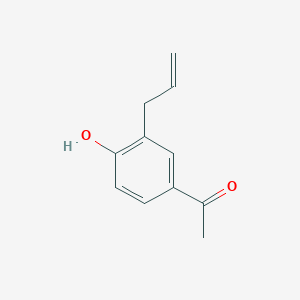

Benzimidazole derivatives play a crucial role in chemistry . They are used in the synthesis of new compounds and functionalizing the benzimidazole core .

Electronics

In the field of electronics, benzimidazole derivatives are used due to their unique properties . They can be used in the design and development of new electronic devices .

Technology

Benzimidazole derivatives have applications in technology . They can be used in the development of new technologies due to their unique properties .

Dyes and Pigments

Benzimidazole derivatives are used in the production of dyes and pigments . They can be used to create a variety of colors and shades .

Agriculture

In agriculture, benzimidazole derivatives are used in various applications . They can be used in the development of new agricultural technologies and products .

安全和危害

In case of exposure, move the victim into fresh air and provide artificial respiration if necessary. If the chemical comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water. If it comes into contact with eyes, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .

属性

IUPAC Name |

1,5,6-trimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-4-9-10(5-8(7)2)12(3)6-11-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAVJMARZPTUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5,6-Trimethylbenzimidazole | |

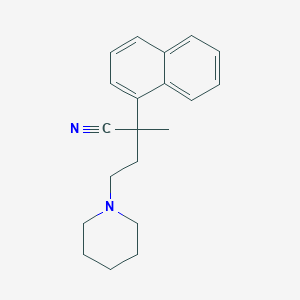

Synthesis routes and methods I

Procedure details

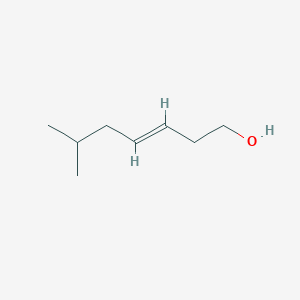

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。